Although a specific synthesis protocol for 6-(5-Methyl-2-furyl)pyridazin-3-ol is not outlined in the provided literature, several papers describe related pyridazinone syntheses. One common strategy involves reacting hydrazine hydrate with substituted furanones. For example, the reaction of hydrazine hydrate with 4,5-dihydro-3H-4-acetyl furan-2-ones leads to ring opening and rearrangement, yielding 6-methyl-4,5-dihydro-2H-pyridazin-3-ones [ [] - https://www.semanticscholar.org/paper/9db3df72047e12d3f7525b0b5424fc3c3d32d521 ]. This suggests that a similar approach could potentially be employed to synthesize 6-(5-Methyl-2-furyl)pyridazin-3-ol, starting from an appropriately substituted furanone.
Antibacterial Agents: Compounds containing furan and pyridazine moieties have shown promising antibacterial activity [ [] - https://www.semanticscholar.org/paper/a9283631ec06554cb0b146128d6b1231a3f79923].
Antifungal Agents: Derivatives of 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, which shares structural similarities with 6-(5-Methyl-2-furyl)pyridazin-3-ol, have been investigated for their antifungal properties [ [] - https://www.semanticscholar.org/paper/44bf9fd219f2e8ab2a2d992d51829676cf3f6bc5 ].
Antiviral Agents: Research has explored the potential of pyridazin-3(2H)-one derivatives as antiviral agents [ [] - https://www.semanticscholar.org/paper/c8b2339f0487af046a165bec801228747654b660 ], suggesting that similar compounds like 6-(5-Methyl-2-furyl)pyridazin-3-ol could be investigated for antiviral properties.
Anti-inflammatory and Anti-exudative Agents: Some studies report promising anti-inflammatory and anti-exudative activities for substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides, which share the 2-furyl moiety with 6-(5-Methyl-2-furyl)pyridazin-3-ol [ [] - https://www.semanticscholar.org/paper/c7001fa5a820196f7fcf3083d2aecb57cb1cbde1 ].
Tyrosine Kinase Inhibitors: Lapatinib, a tyrosine kinase inhibitor, contains a furan ring system [ [] - https://www.semanticscholar.org/paper/641ca8ab4a0a2eb329d0f3b2bdff52b8c2ef93e6]. This suggests that exploring 6-(5-Methyl-2-furyl)pyridazin-3-ol for potential tyrosine kinase inhibitory activity could be a direction for future research.
P2Y12 Receptor Antagonists: While not directly related to 6-(5-Methyl-2-furyl)pyridazin-3-ol, the development of SAR216471 as a P2Y12 antagonist highlights the potential of pyridazine-containing compounds in cardiovascular therapies [ [] - https://www.semanticscholar.org/paper/0b90b8635316e22bde9bbb9ef50fd0f69c4a0725 ].
S1P2 Receptor Antagonists: The discovery of GLPG2938 as an S1P2 antagonist further demonstrates the versatility of heterocyclic compounds in drug discovery and suggests that exploring the S1P2 antagonistic potential of 6-(5-Methyl-2-furyl)pyridazin-3-ol might be worthwhile [ [] - https://www.semanticscholar.org/paper/0a0ac8a83c6ea2d8851ee3f633abbf72964b8804 ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5